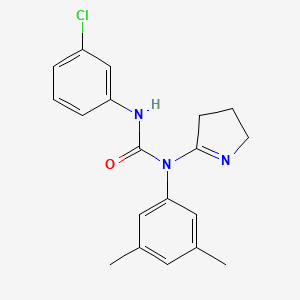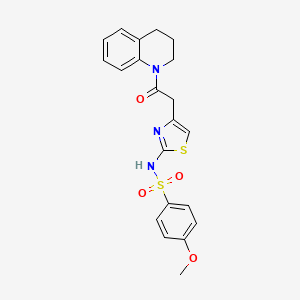
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is a complex organic compound characterized by a unique arrangement of quinoline, thiazole, and sulfonamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide typically involves a multi-step process:
Starting Materials: : The synthesis begins with 3,4-dihydroquinoline, 2-bromoethylketone, thiazole, and 4-methoxybenzenesulfonamide as starting materials.
Formation of Intermediate: : The initial step involves the alkylation of 3,4-dihydroquinoline with 2-bromoethylketone under basic conditions to form a key intermediate, 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl bromide.
Thiazole Addition: : The intermediate is then reacted with thiazole in the presence of a suitable base to form the thiazol-2-yl substituted quinoline derivative.
Sulfonamide Coupling: : Finally, the thiazol-2-yl substituted quinoline is coupled with 4-methoxybenzenesulfonamide under appropriate conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using similar reaction steps but with optimized conditions to ensure higher yields and purity. Automation of the process and continuous-flow techniques can enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation at the quinoline moiety, leading to the formation of quinolinone derivatives.
Reduction: : Reduction reactions may target the oxoethyl group, converting it to hydroxyl derivatives.
Substitution: : The thiazole and sulfonamide groups are reactive sites for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Lithium aluminium hydride or sodium borohydride in solvents like tetrahydrofuran.
Substitution: : Halogens, alkylating agents, or nucleophiles under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products of these reactions include:
Oxidation: : Quinolinone derivatives.
Reduction: : Hydroxyethyl-thiazol-2-yl substituted compounds.
Substitution: : Various substituted thiazole or sulfonamide derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules, especially in the development of heterocyclic compounds.
Biology
Biologically, this compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine
In the field of medicine, it shows promise as a lead compound for developing novel therapeutics. Preliminary studies suggest its potential in anti-inflammatory and anticancer applications.
Industry
Industrially, it can be utilized in the synthesis of specialty chemicals and pharmaceuticals, serving as an intermediate in various production processes.
Mécanisme D'action
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and thiazole moieties can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt crucial biological pathways, leading to the compound's therapeutic effects. The exact pathways and targets vary depending on the specific application (e.g., anti-inflammatory vs. anticancer).
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-based Compounds: : Similar in structure, these compounds also exhibit a range of biological activities and are commonly used in the development of drugs.
Thiazole Derivatives: : These are known for their role in pharmaceuticals and agrochemicals, with applications spanning antibacterial and antifungal treatments.
Sulfonamides: : Widely used as antibiotics, these compounds share the sulfonamide functional group but differ in their aromatic substituents.
Uniqueness
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide stands out due to its combination of three diverse functional groups, each contributing to its unique reactivity and potential applications. The synergy of quinoline, thiazole, and sulfonamide functionalities in a single molecule provides a versatile platform for further chemical modifications and applications.
Propriétés
IUPAC Name |
N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-28-17-8-10-18(11-9-17)30(26,27)23-21-22-16(14-29-21)13-20(25)24-12-4-6-15-5-2-3-7-19(15)24/h2-3,5,7-11,14H,4,6,12-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUWEGFUVSBHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
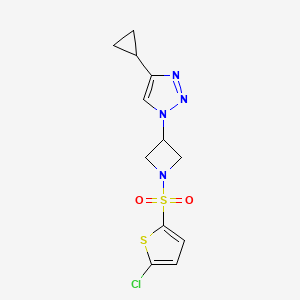
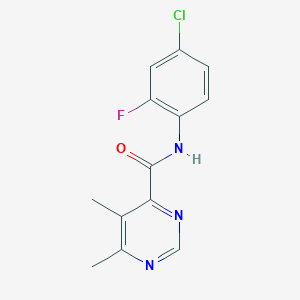
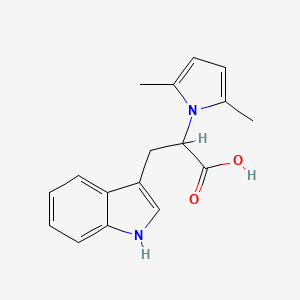
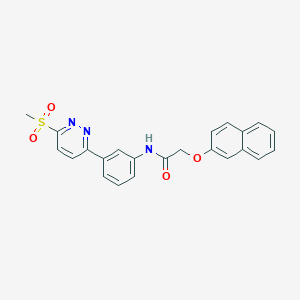
![2-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2730922.png)
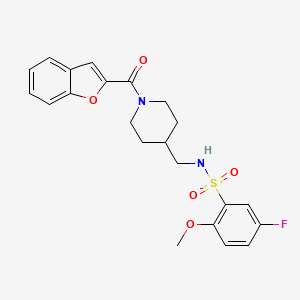

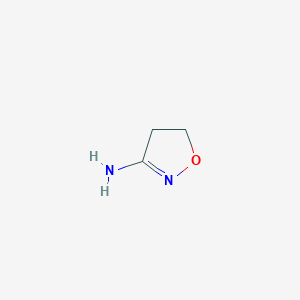
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2730929.png)
![{4-[(3-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2730930.png)
![2-amino-6-benzyl-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2730932.png)

![14-(4-Fluorophenyl)-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B2730935.png)
